N-乙酰-L-正缬氨酸

描述

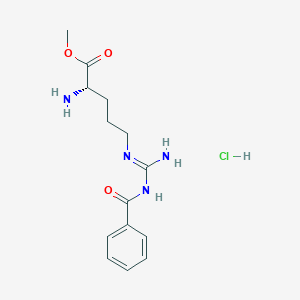

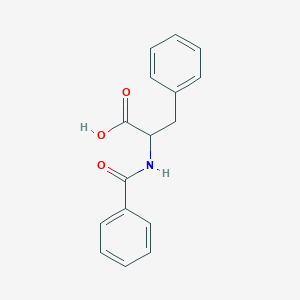

N-Acetyl-L-norvaline is a derivative of the amino acid norvaline . Norvaline is a non-proteinogenic unbranched-chain amino acid . It is a structural analog of valeric acid and also an isomer of the more common amino acid valine .

Synthesis Analysis

A new synthesis of L-norvaline has been described in a study . The process involves using valeric acid as the raw material, achieving α-brominevaleryl chloride by acyl chlorination and α-position bromination in one-pot with a yield of 84.7% . The yields of the following ammoniation of α-brominevaleryl chloride and resolution of dl-norvaline were 88.7% and 26.7%, respectively .

Molecular Structure Analysis

The molecular formula of N-Acetyl-5-oxonorvaline is C7H11NO4 . Its average mass is 173.167 Da and its monoisotopic mass is 173.068802 Da .

Chemical Reactions Analysis

The synthesis of L-norvaline involves acyl chlorination, bromination, ammoniation, resolution, and hydrolysis . The preparation of optical active valine, α-aminobutyric acid, and alanine was also studied and the results were satisfactory .

Physical And Chemical Properties Analysis

N-Acetyl-L-norvaline is a white powder . It has a melting point of 96-106 C . It should be stored at 0-8 C .

科学研究应用

化学过程中的光学分辨率:N-乙酰-L-正缬氨酸已被用于光学分辨过程。Shiraiwa等人(1991年)描述了其在铵盐的光学分辨中的应用,实现了高产量的光学纯L-AcNva4·AM盐(Shiraiwa et al., 1991)。

酶活化研究:该化合物已被研究其对酶活化的影响。Aĭsina和Manenkova(1982年)的研究调查了N-乙酰-L-正缬氨酸甲酯在胰蛋白酶水解中的动力学,发现在低底物浓度下遵循米氏-门特恩方程(Aĭsina & Manenkova, 1982)。

L-异亮氨酸生产:Terasawa等人(1991年)研究了正缬氨酸的生成,这是L-异亮氨酸生产中的副产物,并通过使用特定突变菌株抑制了其生成(Terasawa et al., 1991)。

抗结核抗生素合成:Miyake(1960年)报道了δ-羟基-γ-酮-L-正缬氨酸的合成,这是一种新的抗结核抗生素,突出了其药用应用(Miyake, 1960)。

尿素合成调节:Saheki等人(1979年)探讨了L-正缬氨酸对大鼠肝脏尿素合成的抑制作用,提出了在代谢研究中的潜在应用(Saheki et al., 1979)。

制药品的生物合成:Yunlong等人(2017年)开发了一种环保的方法来生产高纯度的L-正缬氨酸,这是贝利地平生产中的中间体(Yunlong et al., 2017)。

在氨基酸生物合成中的作用:Kisumi、Sugiura和Chibata(1976年)研究了正缬氨酸和其他氨基酸在Serratia marcescens中的生物合成,提供了代谢途径的见解(Kisumi, Sugiura, & Chibata, 1976)。

溶酶体糖蛋白降解:Kuranda和Aronson(1986年)研究了5-二氮-4-氧-L-正缬氨酸对大鼠肝脏溶酶体糖蛋白降解的影响(Kuranda & Aronson, 1986)。

遗传研究中的选择:Kelker和Maas(2004年)使用N-α-乙酰-DL-正缬氨酸来选择大肠杆菌的遗传可抑制菌株(Kelker & Maas, 2004)。

多形性转变研究:Shiraiwa等人(1987年)探讨了N-乙酰-DL-正缬氨酸的外消旋结构和光学分辨,这对于理解晶体学和材料科学具有重要意义(Shiraiwa et al., 1987)。

未来方向

The potential therapeutic effects of norvaline, such as its neuroprotective effects in Alzheimer’s disease, suggest that N-Acetyl-L-norvaline could also have potential applications in the treatment of neurodegenerative disorders . Further research is needed to explore these possibilities.

属性

IUPAC Name |

(2S)-2-acetamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFPUSAWVWWDG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420760 | |

| Record name | N-ACETYL-L-NORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-norvaline | |

CAS RN |

15891-50-6 | |

| Record name | N-Acetyl-L-norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15891-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ACETYL-L-NORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Acetyl-L-norvaline interact with enzymes and what are the downstream effects?

A1: N-Acetyl-L-norvaline acts as a substrate for certain enzymes, particularly those belonging to the transcarbamylase family. Research shows that N-Acetyl-L-norvaline exhibits substrate activation of trypsin at high concentrations, exceeding the reaction rate predicted by the Michaelis-Menten equation [, ]. It also serves as a substrate analog for N-acetyl-L-ornithine transcarbamylase (AOTCase). Structural studies reveal that N-Acetyl-L-norvaline binds to the active site of AOTCase, providing valuable insights into substrate binding mechanisms and potential catalytic activity [, , , ].

Q2: Can you explain the structural features of N-Acetyl-L-norvaline?

A2: While the provided abstracts do not contain the molecular formula, weight, or spectroscopic data for N-Acetyl-L-norvaline, its structure can be inferred from its name and its similarity to other compounds mentioned. It is an N-acetylated derivative of the amino acid L-norvaline.

Q3: What is the significance of studying N-Acetyl-L-norvaline in relation to enzyme specificity?

A3: N-Acetyl-L-norvaline plays a crucial role in understanding enzyme specificity, particularly within the transcarbamylase family. Researchers have used it as a substrate analog to investigate the subtle differences in substrate recognition between closely related enzymes like AOTCase and N-succinyl-L-ornithine transcarbamylase (SOTCase) []. By studying how these enzymes interact with N-Acetyl-L-norvaline, researchers gain insights into the structural determinants of substrate specificity and the catalytic mechanisms of these enzymes.

Q4: Are there any known computational studies related to N-Acetyl-L-norvaline and its interactions?

A4: Although the provided abstracts do not mention specific computational studies, the availability of crystal structures for N-Acetyl-L-norvaline in complex with enzymes like AOTCase [, , ] paves the way for computational investigations. These structures can be used in molecular docking, molecular dynamics simulations, and other computational chemistry approaches to further explore the binding interactions, energy landscapes, and dynamic behavior of N-Acetyl-L-norvaline within the enzyme active site.

Q5: What are the potential research applications of N-Acetyl-L-norvaline?

A5: Based on the research findings, N-Acetyl-L-norvaline serves as a valuable tool in:

- Enzyme kinetics studies: Investigating the kinetic parameters and activation mechanisms of enzymes like trypsin [, ].

- Structural biology: Elucidating the substrate binding modes and catalytic mechanisms of transcarbamylases [, , , ].

- Enzyme engineering: Understanding the structural basis for substrate specificity and guiding the design of enzymes with altered substrate preferences [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

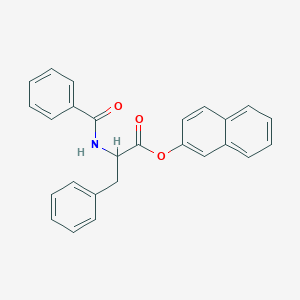

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)